(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Anticoagulant synthesis Rivaroxaban intermediate Chiral API manufacturing

PROCURE THE CORRECT ENANTIOMER. Substitution with the (5R)-enantiomer or racemate fails downstream API stereochemistry. This (5S)-configured building block (CAS 1319737-99-9) is the mandatory precursor for the commercial anticoagulant rivaroxaban and exclusive to Mtb-selective prodrugs requiring Rv0133 activation. Pre-resolved ≥95% purity eliminates chiral resolution costs and yield penalties in GMP synthesis.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 1319737-99-9
Cat. No. B3097795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
CAS1319737-99-9
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CN
InChIInChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
InChIKeyHUHZAMBLEKHDBP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Building Block (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9): Procurement-Relevant Baseline for Pharmaceutical Intermediate Selection


(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9, molecular formula C₄H₈N₂O₂, MW 116.12 g/mol) is an enantiomerically pure, five-membered cyclic carbamate bearing a primary aminomethyl substituent at the 5-position with (S)-configuration [1]. It is commercially available as a research-grade chiral building block (typically at ≥95% purity ) and serves as the core structural motif in the blockbuster antibiotic linezolid and the direct Factor Xa inhibitor rivaroxaban [2]. In the broader 5-aminomethyl-oxazolidin-2-one class, the (5R)-enantiomer (CAS 1246851-25-1, also available at 98% purity ) and the racemic mixture (CAS 119736-09-3) represent the closest structural analogs, but their application profiles diverge at the level of downstream API stereochemistry requirements.

Why Generic Substitution Fails for (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one: Enantiomer-Dependent Pharmaceutical Synthesis Pathways Preclude Direct In-Class Swapping


The 5-aminomethyl-oxazolidin-2-one scaffold is not a single, interchangeable commodity; substitution at the procurement level fails because the (S)- and (R)-enantiomers dictate the absolute stereochemistry of downstream active pharmaceutical ingredients (APIs) [1]. The (5S)-configured building block is the mandatory stereochemical precursor for the commercial anticoagulant rivaroxaban [2] and is essential for the anti-tubercular prodrug series where the (5S)-aminomethyl motif—rather than the (5R)-configuration or the typical 5-acetamidomethyl group of linezolid—confers selective activation by the mycobacterial N-acetyltransferase Rv0133 [3]. Conversely, the (5R)-enantiomer maps onto linezolid's commercial synthesis pathway [4]. A racemic mixture (CAS 119736-09-3) introduces a 50% yield penalty at the point of chiral API formation and requires additional chiral resolution steps, directly undermining process economy . Cross-substitution between enantiomers or use of racemic material therefore triggers either downstream stereochemical mismatch, costly purification, or synthetic route redesign, each of which is quantifiably unacceptable in GMP pharmaceutical manufacturing.

Product-Specific Quantitative Evidence Guide: (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Versus In-Class Comparators


Enantiomer-Specific Pharmaceutical Intermediate Selection: (5S)- versus (5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one

The (5S)-configured compound is the mandatory stereochemical precursor that imparts the (S)-configuration at the oxazolidinone 5-position of rivaroxaban [1]. In contrast, the (5R)-enantiomer (CAS 1246851-25-1) corresponds to the linezolid stereochemical pathway [2]. The enantiomeric purity requirement for rivaroxaban's key advanced intermediate is specified as ≥98% (HPLC) . Using the (5R)-enantiomer as a starting material for rivaroxaban synthesis would produce the incorrect stereoisomer that is not the approved API, rendering the batch pharmaceutically invalid [3].

Anticoagulant synthesis Rivaroxaban intermediate Chiral API manufacturing

Differentiation by In Vivo Selectivity and Activation Mechanism: 5-Aminomethyl Oxazolidinone Prodrugs Versus Standard 5-Acetamidomethyl Oxazolidinones

A series of 5-aminomethyl oxazolidinone prodrugs demonstrated Mtb-selective activation via the N-acetyltransferase Rv0133, a mechanism absent in mammalian mitochondria [1]. In contrast, linezolid—bearing the 5-acetamidomethyl substituent—inhibits protein synthesis in both bacterial and eukaryotic mitochondria, which is the source of its clinical toxicity [1]. Linezolid-resistant M. tuberculosis mutants remained fully susceptible to the 5-aminomethyl compounds, and resistance to the 5-aminomethyl series mapped exclusively to Rv0133 without conferring cross-resistance to linezolid [1]. Several 5-aminomethyl compounds were more potent than linezolid in the C3HeB/FeJ mouse model of tuberculosis and one (compound 9) showed high activity in marmoset studies [1].

Anti-tubercular prodrugs Mycobacterium tuberculosis Mitochondrial toxicity mitigation

Enantiomeric Purity and Process-Efficiency Gate: (5S)-Enantiomer Versus Racemic 5-(Aminomethyl)-1,3-oxazolidin-2-one

The racemic mixture 5-(aminomethyl)-1,3-oxazolidin-2-one (CAS 119736-09-3) is commercially available at 97% purity , but its procurement for enantiomerically pure API synthesis introduces an inherent 50% maximum yield penalty: only one enantiomer is productive in a stereospecific coupling, and the undesired enantiomer cannot be recycled without additional synthesis steps . The commercial (5S)-enantiomer is supplied at 95%+ purity and is directly compatible with established N-arylation coupling conditions for rivaroxaban intermediate synthesis using CuI-catalyzed methods [1]. Using the racemate requires subsequent chiral chromatographic separation or diastereomeric resolution, which is well-established for oxazolidinone enantiomers on polysaccharide-based stationary phases [2] but adds process costs and reduces overall yield.

Chiral resolution economics Atom economy Pharmaceutical process development

Differentiation by Regioselective and Stereospecific Synthesis Route: Enantiopure 1,3-Oxazolidin-2-one Core for Antibiotic Linezolid

Morán-Ramallal et al. (2008) reported a fully regioselective BF₃·Et₂O-promoted intramolecular nucleophilic ring opening of enantiopure 2-(Boc-aminomethyl)aziridines to generate enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones with retention of configuration [1]. The (5S)-configured oxazolidinone product (the target compound class) was subsequently transformed into the antibiotic linezolid via CuI-catalyzed N-arylation at the carbamate nitrogen [1]. The overall yield for the three-step conversion of starting aziridines to enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones was 40–55% [2]. By comparison, alternative syntheses from racemic terminal epoxides using catalytic kinetic resolution can achieve 99.9% ee but require chiral catalyst systems (e.g., Co-salen catalysts) [3], whereas the aziridine route yields enantiopure product without a separate resolution step and produces the free amine directly suited for N-functionalization [1].

Antibacterial synthesis Stereospecific ring opening Linezolid core scaffold

Best Research and Industrial Application Scenarios for (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9)


Rivaroxaban API and Advanced Intermediate Manufacturing

The (5S)-configured compound is the required stereochemical building block for synthesizing rivaroxaban's oxazolidinone core. Process patents explicitly specify the (5S)-aminomethyl intermediate for constructing the 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one advanced intermediate, which is then elaborated to rivaroxaban [1]. Procurement of the pre-resolved (5S)-enantiomer at ≥95% purity eliminates the need for in-process chiral resolution and is directly compatible with established coupling conditions involving 5-chlorothiophene-2-carbonyl chloride. Use of the (5R)-enantiomer in this sequence produces the incorrect rivaroxaban stereoisomer, which is not the approved API and would fail identity and impurity specifications.

Anti-Tubercular 5-Aminomethyl Oxazolidinone Prodrug Discovery and Development

The (5S)-5-aminomethyl scaffold is the core pharmacophore for a recently reported series of Mtb-selective prodrugs that overcome linezolid's mitochondrial toxicity limitation [1]. These compounds require the free 5-aminomethyl group (rather than the 5-acetamidomethyl group of linezolid) for selective activation by mycobacterial Rv0133 N-acetyltransferase, and the (5S)-stereochemistry at the oxazolidinone 5-position is essential for ribosomal binding. Procuring the (5S)-enantiomer rather than the (5R)-enantiomer or racemate directly enables structure–activity relationship (SAR) studies on this stereochemically defined prodrug series, avoiding confounding stereochemical variables in lead optimization.

Medicinal Chemistry Library Synthesis on the (S)-5-Aminomethyl-Oxazolidinone Scaffold

The (5S)-configured aminomethyl-oxazolidinone serves as a versatile chiral scaffold for parallel library synthesis via N-arylation (CuI-catalyzed coupling with aryl bromides/iodides) [1] or N-acylation at the oxazolidinone nitrogen. The free primary amine at the 5-aminomethyl position further enables diversification through amide bond formation, reductive amination, or sulfonamide coupling. The compound's commercial availability at 95–96% purity with room-temperature storage stability makes it suitable for automated library synthesis workflows without requiring cold-chain logistics.

Enantiopure Chiral Building Block for Asymmetric Synthesis Method Development

The (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one scaffold functions as a validated chiral building block for developing and benchmarking new asymmetric synthetic methodologies. The oxazolidinone ring serves both as a chiral auxiliary and as a protected 1,2-amino alcohol synthon. The well-characterized stereochemistry of the (5S)-configured compound [1] allows it to be used as a chiral standard for evaluating the enantioselectivity of new catalytic methods, including organocatalytic approaches to oxazolidinone ring construction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.